(4-(4-Fluorophenyl)(2,5-thiazolyl))(2-phenylethyl)amine
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Overview
Description
(4-(4-Fluorophenyl)(2,5-thiazolyl))(2-phenylethyl)amine is a heterocyclic compound that contains a thiazole ring substituted with a 4-fluorophenyl group and a 2-phenylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring, followed by nucleophilic substitution reactions to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for (4-(4-Fluorophenyl)(2,5-thiazolyl))(2-phenylethyl)amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-(4-Fluorophenyl)(2,5-thiazolyl))(2-phenylethyl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the molecule .
Scientific Research Applications
(4-(4-Fluorophenyl)(2,5-thiazolyl))(2-phenylethyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (4-(4-Fluorophenyl)(2,5-thiazolyl))(2-phenylethyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Benzyl-[4-(4-fluorophenyl)-2-thiazolyl]amine
- 4-(4-(4-Fluorophenoxy)phenyl)thiazol-2-amine
- 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine
- 4-(5-Chloro-2-methoxyphenyl)thiazol-2-amine
Uniqueness
(4-(4-Fluorophenyl)(2,5-thiazolyl))(2-phenylethyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-fluorophenyl group and the 2-phenylethylamine moiety contributes to its potential as a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
4-(4-fluorophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2S/c18-15-8-6-14(7-9-15)16-12-21-17(20-16)19-11-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJFGZUNXWJMIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=CS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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